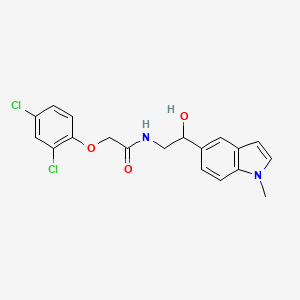

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy moiety and a substituted indole-ethyl group.

The hydroxyethyl group in its structure may enhance solubility and influence metabolic stability, a critical factor in drug design .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O3/c1-23-7-6-12-8-13(2-4-16(12)23)17(24)10-22-19(25)11-26-18-5-3-14(20)9-15(18)21/h2-9,17,24H,10-11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIABIKSHWGGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide (CAS Number: 2034526-89-9) is a synthetic derivative that combines elements of both indole and phenoxyacetic acid structures. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C₁₉H₁₈Cl₂N₂O₃

- Molecular Weight : 393.3 g/mol

- Structure : The compound consists of a dichlorophenoxy group attached to an acetamide moiety, which is further substituted with a hydroxyethyl group linked to a methyl-indole structure.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory and potential anticancer properties. Below are detailed findings from various studies:

Anti-inflammatory Activity

Recent studies suggest that derivatives of 2-(2,4-dichlorophenoxy)acetic acid have significant anti-inflammatory effects. The compound has been shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a critical role in the inflammatory response. Molecular docking studies indicated strong binding affinity to the COX-2 active site, surpassing the activity of traditional COX inhibitors like 2-(2,4-dichlorophenoxy)acetic acid itself .

Anticancer Potential

The structural features of this compound suggest a promising profile for anticancer activity. It has been evaluated against various cancer cell lines, showing cytotoxic effects that may be attributed to its ability to induce apoptosis. In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer types, including breast and colon cancer cells .

Study 1: Molecular Docking and Binding Assays

In a molecular docking study conducted using AutoDock Vina, the compound's interaction with COX-2 was analyzed. The results indicated that it formed multiple hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency compared to other known inhibitors .

Study 2: Cytotoxicity Evaluation

A series of cytotoxicity assays were performed on human cancer cell lines. The compound exhibited an IC₅₀ value in the low micromolar range against A431 (human epidermoid carcinoma) and MCF7 (breast cancer) cells. This suggests a significant potential for therapeutic application in oncology .

Study 3: Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the indole and phenoxy groups significantly influence biological activity. For instance, substituents that enhance lipophilicity or introduce electron-withdrawing groups on the aromatic rings tended to increase cytotoxicity .

Data Summary Table

Comparison with Similar Compounds

DICA (2-(2,4-Dichlorophenoxy)-N-(2-Mercaptoethyl)acetamide)

- Structure: Shares the 2,4-dichlorophenoxy core but replaces the indole-ethyl group with a mercaptoethyl chain.

- Activity : Inhibits caspase-3 via disulfide bridge formation with Cys264, demonstrating apoptosis-modulating effects .

- Key Difference : The absence of the indole ring limits its anti-inflammatory applications compared to the target compound.

Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)acetamide)

- Structure : Contains a methylpyridinyl group instead of the indole-ethyl substituent.

- Activity: Classified as a synthetic auxin agonist with herbicidal properties, mimicking 2,4-D (2,4-dichlorophenoxyacetic acid) .

- Key Difference : The pyridine ring enhances plant hormone activity but reduces specificity for mammalian targets like COX-2 .

Indole-Containing Acetamides

2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-Phenethyl-acetamide

- Structure : Features a chlorobenzoyl-indole core and phenethyl amide group.

- Activity : Potent COX-2 inhibitor (IC₅₀ < 1 μM) but suffers from rapid metabolism due to P450-mediated oxidation of the phenethyl group .

- Comparison : The target compound’s hydroxyethyl group may mitigate metabolic instability observed in this analog .

N-(2-(6-Hydroxy-5-Methoxy-1H-Indol-3-yl)ethyl)acetamide

- Structure : Includes a methoxy-hydroxylated indole linked to an ethylacetamide chain.

- Activity : Exhibits moderate cytotoxicity but lacks significant inhibitory effects on cancer cell lines .

- Key Difference: The target compound’s dichlorophenoxy moiety likely enhances COX-2 selectivity compared to this simpler indole derivative.

Thiourea and Sulfonamide Derivatives

2-(2,4-Dichlorophenoxy)-N-(2,2,2-Trichloro-1-(3-Arylthioureido)ethyl)acetamides

2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-Fluorophenyl)sulfonyl)acetamide

- Structure : Combines a chlorobenzoyl-indole core with a sulfonamide group.

- Activity : Shows enhanced metabolic stability due to electron-deficient sulfonamide substituents .

- Key Difference : The sulfonamide group alters pharmacokinetics but may reduce blood-brain barrier permeability compared to the hydroxyethyl group .

Data Table: Comparative Analysis

*Estimated based on structural analogs.

Key Research Findings

COX-2 Selectivity: Dichlorophenoxy-acetamide derivatives with indole or thiourea groups show superior COX-2 inhibition over non-indole analogs, likely due to hydrophobic interactions in the enzyme’s active site .

Metabolic Stability : Hydroxyethyl and fluorinated substituents reduce P450-mediated oxidation, improving pharmacokinetic profiles compared to phenethyl or unsubstituted amides .

Structural Flexibility : The indole ring’s planar structure enhances binding to aromatic enzyme pockets, a feature absent in pyridine or sulfonamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.